(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine
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Overview
Description
(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a methylstyryl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the methoxyphenyl group is introduced to the pyrrolidine ring.
Attachment of the Methylstyryl Sulfonyl Group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the design of new pharmaceuticals.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material’s properties for specific applications.
Mechanism of Action
The mechanism by which (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The methoxyphenyl and methylstyryl sulfonyl groups could play roles in binding to these targets, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)pyrrolidine
- (E)-3-(4-methoxyphenyl)-1-((4-chlorostyryl)sulfonyl)pyrrolidine
- (E)-3-(4-methoxyphenyl)-1-((4-fluorostyryl)sulfonyl)pyrrolidine
Uniqueness
Compared to these similar compounds, (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine is unique due to the presence of the methyl group on the styryl moiety. This methyl group can influence the compound’s electronic properties, steric hindrance, and overall reactivity, potentially leading to different biological activities or material properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-16-3-5-17(6-4-16)12-14-25(22,23)21-13-11-19(15-21)18-7-9-20(24-2)10-8-18/h3-10,12,14,19H,11,13,15H2,1-2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLYACYOHMYMP-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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